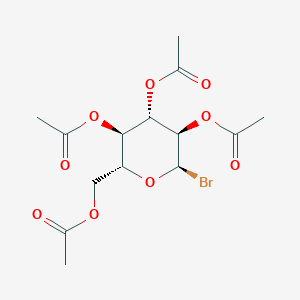

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide

Descripción

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide (TAGB, CAS 572-09-8), commonly known as acetobromoglucose, is a critical glycosyl donor in glycochemistry. Its molecular formula is C₁₄H₁₉BrO₉ (MW 411.20 g/mol), featuring acetyl-protected hydroxyl groups and a bromine atom at the anomeric position . Key properties include:

- Melting Point: 83–88°C .

- Solubility: Freely soluble in methanol, chloroform, and acetone; decomposes in water .

- Applications: Widely used in glycosylation reactions for synthesizing oligosaccharides, glycoconjugates, and pharmaceuticals .

- Safety: Causes skin/eye irritation and respiratory discomfort; stabilized with calcium carbonate (2% CaCO₃) to prevent decomposition .

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAYKKUWALRRPA-RGDJUOJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031860 | |

| Record name | Acetobromglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

572-09-8 | |

| Record name | α-Acetobromoglucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=572-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetobromglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetobromglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOBROMGLUCOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETH4010665 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Mechanism and Procedure

The conventional synthesis involves sequential acetylation and bromination. D-Glucose is first converted to α/β-D-glucose pentaacetate (Compound 2 ) via esterification with acetic anhydride catalyzed by pyridine (1:26 molar ratio of glucose to acetic anhydride). The subsequent bromination employs in situ-generated phosphorus tribromide (PBr₃), formed by reacting red phosphorus with bromine in glacial acetic acid (Eq. 1):

Compound 2 is then treated with PBr₃ at room temperature for 3 hours, yielding Compound 3 via nucleophilic substitution at the anomeric carbon (Fig. 1).

Table 1: Reaction Conditions for Traditional Synthesis

Optimization of Reaction Conditions

Key variables influencing yield include:

-

Temperature : Excessive heat accelerates decomposition of Compound 3 , necessitating room-temperature conditions.

-

Reaction time : Prolonged exposure (>3 hours) reduces yield due to hydrolysis or side reactions.

-

PBr₃ stoichiometry : A 1:1 molar ratio of Compound 2 to PBr₃ ensures complete conversion without excess reagent.

Characterization via and NMR confirms the α-configuration, with diagnostic signals at δ 6.68 ppm (H-1, ) and 88.1 ppm (C-1), respectively.

Patent-Based Industrial Preparation Methods

Process Optimization Parameters

A patented method (CN104876977A) enhances scalability by refining reactant ratios and process controls. Key innovations include:

-

Acetylation-bromination integration : Direct use of D-glucose with optimized acetic anhydride and bromine ratios.

-

Temperature gradients : Staged heating during acetylation to favor α-anomer formation.

-

Addition rate control : Gradual introduction of bromine to mitigate exothermic side reactions.

While full experimental details are proprietary, the patent emphasizes yield improvements through precise stoichiometry and reduced decomposition.

Table 2: Comparative Analysis of Synthesis Methods

Characterization and Quality Control

Rigorous spectroscopic validation is critical due to Compound 3 's instability.

Spectroscopic Data

Análisis De Reacciones Químicas

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form beta-glucosides.

Hydrolysis: The compound can be hydrolyzed to remove the acetyl groups, yielding alpha-D-glucose.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s acetyl groups can be modified under appropriate conditions.

Common reagents used in these reactions include nucleophiles like alcohols and amines, and conditions often involve mild temperatures and solvents such as chloroform and methanol . The major products formed depend on the specific reaction but often include various glucoside derivatives .

Aplicaciones Científicas De Investigación

Organic Synthesis

Glycosylation Reactions:

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide serves as an effective glycosyl donor in glycosylation reactions. It can react with various alcohols and phenols to form glycosides, which are crucial in the development of pharmaceuticals and biologically active compounds.

Case Study:

A study published in the Journal of the American Chemical Society demonstrated the use of this compound in synthesizing two nitriles derived from it through C-glycosidation reactions. The results indicated high yields and selectivity, showcasing its utility in complex carbohydrate synthesis .

Biochemical Research

Proteomics:

This compound is employed in proteomics research for labeling and modifying proteins. Its ability to introduce carbohydrate moieties into proteins can help investigate glycoprotein functions and interactions.

Application Example:

In a study focusing on cell culture and transfection methodologies, this compound was used to modify proteins for enhanced stability and functionality during experiments involving gene therapy .

Pharmaceutical Development

Drug Formulation:

The compound plays a significant role in the formulation of drugs that require glycosidic linkages for activity. Its derivatives are often investigated for their potential as therapeutic agents.

Research Findings:

Research has indicated that derivatives synthesized from this compound exhibit promising anti-viral properties. For instance, modified glycosides have been tested against viral infections with favorable outcomes .

Polymer Chemistry:

The compound has applications in polymer chemistry where it acts as a monomer for synthesizing polysaccharides or polysaccharide-based materials.

Example Application:

Utilizing this compound as a precursor in polymer synthesis has led to the development of biodegradable materials that mimic natural polysaccharides .

Mecanismo De Acción

The mechanism of action of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide primarily involves its role as an intermediate in chemical reactions. It facilitates the formation of glucoside bonds by providing a reactive bromide group that can be substituted by various nucleophiles . This reactivity is crucial in the synthesis of complex molecules and the modification of surfaces .

Comparación Con Compuestos Similares

Structural Analogues with Different Protecting Groups

2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl Bromide (CAS 81058-27-7)

- Molecular Formula : C₂₆H₄₃BrO₉ (MW 579.52 g/mol).

- Key Differences: Bulkier pivaloyl (2,2-dimethylpropanoyl) groups replace acetyl, increasing steric hindrance. This reduces solubility in polar solvents and may slow reaction kinetics compared to TAGB .

- Applications : Used in specialized glycosylations where steric effects are desired to control regioselectivity.

2,3,4,6-Tetra-O-benzoyl-alpha-D-glucopyranosyl Bromide

- Reactivity: Demonstrates higher solvolysis reactivity than TAGB in methanol-dioxane (9:1), attributed to benzoyl groups' stronger electron-withdrawing effects stabilizing transition states .

- Outcome : Benzoylated derivatives often require milder conditions for glycosylation but may complicate deprotection steps.

Halogen Variants

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Chloride (CAS 4451-35-8)

- Reactivity : Chloride is a poorer leaving group than bromide, necessitating harsher conditions (e.g., Ag⁺ or Hg²⁺ catalysts) for glycosylation .

- Yield : Typically lower than TAGB in SN2-type reactions.

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Fluoride (CAS 3934-29-0)

- Stability : Fluoride’s poor leaving group ability renders it inert under standard glycosylation conditions, making it suitable for stable glycosyl intermediates .

Sugar Moiety Variants

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl Bromide (CAS 3068-32-4)

- Stereochemistry: The C4 hydroxyl configuration (axial in galactose vs. equatorial in glucose) alters glycosylation stereoselectivity, often favoring β-anomers in galactose derivatives .

- Applications : Used in synthesizing galactose-containing glycans, such as blood group antigens.

Reactivity and Mechanistic Comparisons

- Solvolysis: TAGB undergoes alcoholysis via an SN1 mechanism in primary alcohols, producing predominantly β-D-glucopyranosides (80–90%). Secondary alcohols favor SN2 pathways, increasing α-anomer formation .

- Leaving Group Efficiency : Bromide > Chloride > Fluoride. TAGB’s bromide ensures efficient glycosylation under mild conditions compared to chloride or fluoride derivatives .

- Steric Effects : Pivaloyl-protected analogues exhibit slower reaction rates due to steric hindrance, whereas acetyl groups balance reactivity and solubility .

Actividad Biológica

Overview

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide, commonly referred to as acetobromglucose, is a glycoside derivative derived from D-glucose. This compound is notable for its role in biochemical reactions, particularly in the synthesis of beta-glucosides. Its unique structure allows it to interact with various enzymes and biological pathways, making it a subject of interest in both chemical and biological research.

Target and Mode of Action

The primary target of this compound is glucoside molecules. It primarily acts through glycosylation processes where it facilitates the transfer of glycosyl groups to acceptor molecules via glycosyltransferases. This interaction is crucial for the formation of glycosidic bonds essential in various biological functions .

Biochemical Pathways

This compound significantly influences biochemical pathways involved in the synthesis of beta-glucosides. It has been shown to affect the activity of glycosyltransferases, leading to changes in glycosylation patterns of proteins and lipids. Such modifications can impact cell signaling pathways and alter gene expression, ultimately affecting cellular metabolism.

Cellular Effects

This compound has been observed to influence numerous cellular processes:

- Cell Signaling : Alters the activity of signaling pathways by modifying glycosylation patterns.

- Gene Expression : Changes in glycosylation can lead to significant alterations in gene expression profiles.

- Cellular Metabolism : The compound's interaction with enzymes affects metabolic pathways related to glycosylation.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is sensitive to moisture and can degrade under certain environmental conditions. Its stability is generally maintained under standard storage conditions but may vary based on external factors such as humidity and temperature.

Dosage Effects in Animal Models

Research indicates that the effects of this compound can vary significantly with dosage in animal models:

- Lower Doses : Effective at modifying glycosylation patterns without causing significant toxicity.

- Higher Doses : Potentially leads to adverse effects due to excessive modification of cellular processes.

Research Applications

This compound has diverse applications across various fields:

- Chemistry : Acts as an intermediate in synthesizing beta-glucosides and other glucoside derivatives.

- Biology : Utilized for modifying biological molecules to study their functions and interactions.

- Medicine : Serves as a precursor for pharmaceutical compounds targeting metabolic disorders such as diabetes .

Comparison with Similar Compounds

| Compound Name | Structure Features | Applications |

|---|---|---|

| 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide | Similar acetylation pattern | Used for similar synthetic applications |

| Beta-D-Glucopyranosylamine | Different functional groups | Utilized in various contexts |

| 1-Azido-2,3,4,6-Tetra-O-acetyl-beta-D-glucose | Contains azide group | Used in azide-alkyne cycloaddition reactions |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Modification of Glycosylation Patterns : A study demonstrated that treatment with this compound altered the glycosylation patterns on cell surfaces, impacting cell adhesion and signaling pathways.

- Pharmaceutical Development : Research indicated its potential as a precursor in developing drugs targeting metabolic syndromes due to its ability to modify glucose metabolism pathways.

- Material Science Applications : The compound has been used in surface modifications to enhance the biocompatibility of materials like poly(ethylene terephthalate), showcasing its versatility beyond traditional biochemical applications .

Q & A

Q. What are the optimal synthetic routes for preparing 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide, and how do reaction conditions influence anomeric purity?

The compound is typically synthesized via bromination of 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose using hydrogen bromide (HBr) in acetic anhydride . Alternative methods include direct displacement of acetobromo sugars with nucleophiles (e.g., azides or thioglycosides), where reaction temperature (0–25°C) and solvent polarity (dichloromethane or acetonitrile) significantly impact α/β anomer ratios . For high α-selectivity, low-temperature reactions (0–5°C) with Lewis acids like BF₃·Et₂O are recommended .

Q. How can researchers characterize the stereochemical configuration of this glycosyl donor, and what analytical techniques are most reliable?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for determining anomeric configuration. The α-anomer shows a downfield shift for H-1 (δ 6.3–6.5 ppm in CDCl₃) due to deshielding by the axial bromine, while the β-anomer exhibits H-1 near δ 5.1–5.3 ppm . X-ray crystallography provides definitive structural confirmation, as demonstrated for β-anomer derivatives (space group P2₁, a = 11.729 Å, b = 7.305 Å) .

Q. What are the primary applications of this compound in glycosylation reactions for oligosaccharide synthesis?

As a glycosyl donor, it facilitates stereoselective formation of α-linked glycosides via neighboring-group participation of the 2-O-acetyl group. This is critical for synthesizing β-(1→3)-glucan analogs and glycoconjugates used in immunological studies . For example, coupling with 4-cyanobenzenethiol yields thioglycosides (e.g., compound 7 and 14 ) with applications in carbohydrate-protein interaction studies .

Q. How should this compound be stored to prevent decomposition, and what are the signs of degradation?

Stability requires storage under argon at –18°C in anhydrous conditions . Degradation (hydrolysis or β-elimination) is indicated by discoloration (yellowing) or precipitation. TLC monitoring (hexane/acetone 3:7) can detect impurities, with intact product showing Rf ≈ 0.52 .

Advanced Research Questions

Q. How can regioselective glycosylation be achieved using this donor, particularly in complex oligosaccharide assembly?

Regioselectivity is controlled by protecting-group strategies and catalytic systems. For example, using 4-pentenyl glycoside acceptors with NIS/TfOH promotes β-mannoside linkages, while benzylidene-protected acceptors favor 1→4 glycosylation . Kinetic studies show that bulky substituents at C-2 (e.g., benzoyl vs. acetyl) reduce steric hindrance, improving yields in branching reactions .

Q. What mechanistic insights explain the anomeric reactivity of this compound in glycosylation reactions?

The α-bromine acts as a leaving group, enabling nucleophilic attack by acceptors. Density functional theory (DFT) studies suggest the transition state adopts a ⁴C₁ conformation, with the acetyl group at C-2 stabilizing the oxocarbenium ion intermediate via electron donation . Competing pathways (e.g., SN1 vs. SN2) depend on solvent polarity, with polar aprotic solvents favoring SN1 mechanisms .

Q. How do structural modifications (e.g., thio- or azido-substitutions) alter its biological activity or synthetic utility?

Replacing the glycosidic oxygen with sulfur (e.g., 5-thio derivatives) enhances resistance to enzymatic hydrolysis, making these analogs potent inhibitors of CR3 and Dectin-1 receptors in immune cells . Azido derivatives (e.g., 2,3,4,6-Tetra-O-acetyl-5-thio-β-D-glucopyranosyl azide) enable "click chemistry" applications, such as bioorthogonal labeling of glycoproteins .

Q. What are the challenges in scaling up reactions involving this donor while maintaining stereochemical fidelity?

Large-scale synthesis faces issues with bromide ion scavenging (e.g., AgOTf or molecular sieves required to prevent β-elimination) and heat dissipation during exothermic glycosylation. Continuous-flow systems with immobilized catalysts (e.g., SiO₂-supported BF₃) improve scalability by enhancing mixing and temperature control .

Q. How can computational methods predict the reactivity of this donor in non-standard glycosylation environments?

Molecular dynamics (MD) simulations and QM/MM hybrid models accurately predict solvent effects and acceptor nucleophilicity. For example, simulations reveal that bulky acceptors (e.g., trityl-protected alcohols) favor axial attack due to reduced steric clash in the transition state .

Methodological Considerations

- Contradictions in Synthesis : and describe divergent purification methods (chromatography vs. crystallization). Chromatography is preferred for small-scale high-purity needs, while crystallization is cost-effective for large-scale applications .

- Anomer Separation : HPLC with chiral stationary phases (e.g., Chiralpak IA) resolves α/β mixtures more efficiently than silica gel chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.